molecular formula C11H9N3O B1517348 2-Anilinopyrimidine-5-carbaldehyde CAS No. 1080028-75-6

2-Anilinopyrimidine-5-carbaldehyde

Cat. No.: B1517348
CAS No.: 1080028-75-6
M. Wt: 199.21 g/mol
InChI Key: QNFHXIZSGIGYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that plays a crucial role in numerous biological processes. It is a key component of nucleic acids, where the pyrimidine bases cytosine, thymine, and uracil (B121893) are essential for encoding genetic information and for the synthesis of proteins. researchgate.net Beyond their role in genetics, pyrimidine derivatives are found in a variety of other biologically important molecules, including vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), as well as in the coenzyme folic acid. researchgate.net

The inherent biological relevance of the pyrimidine ring has made it a "privileged scaffold" in medicinal chemistry. This means that the pyrimidine core is a recurring motif in a wide range of clinically approved drugs and experimental therapeutic agents. bohrium.com The versatility of the pyrimidine structure allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This has led to the development of pyrimidine-based drugs with a broad spectrum of activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. mdpi.comtandfonline.com

The ability of pyrimidine derivatives to interact with a diverse array of biological targets, such as enzymes and receptors, is a key reason for their widespread use in drug discovery. mdpi.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog that interferes with DNA synthesis in cancer cells. researchgate.net Similarly, many kinase inhibitors, a major class of modern cancer therapeutics, incorporate a pyrimidine core to mimic the ATP molecule and block the activity of protein kinases that drive tumor growth.

The following table provides a glimpse into the diverse applications of pyrimidine-containing compounds in medicine:

Class of Drug Example Compound Therapeutic Use
Anticancer5-FluorouracilTreatment of various cancers
AntiviralZidovudine (AZT)Treatment of HIV/AIDS
AntibacterialSulfadiazineTreatment of bacterial infections
AntifungalFlucytosineTreatment of systemic fungal infections
AntihypertensiveMinoxidilTreatment of high blood pressure

Overview of 2-Anilinopyrimidine Derivatives as Privileged Scaffolds in Drug Discovery

Within the broad family of pyrimidine derivatives, the 2-anilinopyrimidine scaffold has emerged as a particularly significant and privileged structure in the field of drug discovery. bohrium.com This specific arrangement, where an aniline (B41778) ring is attached to the second position of the pyrimidine ring, has proven to be a highly effective template for the design of potent and selective inhibitors of various protein kinases.

Protein kinases are a large family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-anilinopyrimidine core can effectively mimic the hinge-binding region of ATP, the natural substrate for kinases, thereby blocking the enzyme's activity and disrupting the downstream signaling cascades that promote disease progression.

A notable example of a successful drug based on this scaffold is imatinib, a revolutionary treatment for chronic myeloid leukemia and other cancers. Imatinib's structure features a 2-anilinopyrimidine core that is crucial for its potent and selective inhibition of the Bcr-Abl kinase.

The versatility of the 2-anilinopyrimidine scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Researchers have synthesized and evaluated numerous derivatives with substitutions on both the pyrimidine and aniline rings, leading to the discovery of inhibitors for a wide range of kinases, including:

Epidermal Growth Factor Receptor (EGFR): Overexpressed in many solid tumors, making it a key target for cancer therapy. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): A critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. rsc.org

Other tyrosine kinases: Involved in various cellular processes and implicated in different types of cancer and other diseases.

The following table highlights some examples of 2-anilinopyrimidine derivatives and their targeted kinases, showcasing the scaffold's importance in modern drug development:

Derivative Type Targeted Kinase Therapeutic Area
Naphthamide DerivativesVEGFR-2 rsc.orgCancer (anti-angiogenesis)
Substituted anilinopyrimidinesEGFR nih.govCancer (e.g., breast cancer)
Indazol-pyrimidine hybridsVarious kinasesCancer tandfonline.com

The ongoing research into 2-anilinopyrimidine derivatives continues to yield novel compounds with promising therapeutic potential, solidifying the status of this scaffold as a cornerstone of modern medicinal chemistry. nih.govnih.gov The inherent drug-like properties and the synthetic tractability of this chemical class ensure its continued exploration in the quest for new and improved treatments for a multitude of diseases. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilinopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFHXIZSGIGYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268707
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080028-75-6
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080028-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Anilinopyrimidine 5 Carbaldehyde and Its Advanced Derivatives

Strategies for the Pyrimidine (B1678525) Core Functionalization

The construction and functionalization of the pyrimidine ring are central to the synthesis of 2-anilinopyrimidine-5-carbaldehyde (B600022). Various chemical strategies have been developed to achieve this, including nucleophilic aromatic substitution, cyclization reactions, and regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents onto the pyrimidine ring. In this type of reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. The electron-deficient nature of the pyrimidine ring, caused by the presence of two nitrogen atoms, facilitates this reaction, particularly at the C2, C4, and C6 positions. bhu.ac.in

For instance, heteroatom-linked diarylpyrimidine derivatives can be prepared through base-catalyzed SNAr reactions, often without the need for a metal catalyst. researchgate.net The reactivity of different positions on the pyrimidine ring towards nucleophilic attack is a key consideration. Generally, the C4 position is more susceptible to substitution than the C2 position. stackexchange.com This selectivity can be attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. stackexchange.com An efficient SNAr approach can provide a wide array of 2-aryl and 2-alkyl pyrimidines in good to high yields at room temperature without the use of precious metal catalysts. organic-chemistry.org

Reactant 1Reactant 2ConditionsProductKey Feature
7-chloro-5-methyl- scholarsresearchlibrary.compleiades.onlinecapes.gov.brtriazolo[1,5-a]pyrimidineVarious nucleophilesPEG-400, 120 °CSubstituted scholarsresearchlibrary.compleiades.onlinecapes.gov.brtriazolo[1,5-a]pyrimidinesGreener method, good yields in short reaction times. nih.gov
4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrilePiperidine-2-Methyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine-8-carbonitrileHigh yield (87%). nih.gov
2-chloropyridine and trifluoromethanesulfonic anhydrideNitrile-Pyrimidine and quinazoline (B50416) derivativesSingle-step conversion of N-vinyl and N-aryl amides. organic-chemistry.org

Cyclization Reactions in the Formation of Pyrimidine-Fused Systems

Cyclization reactions are fundamental to the de novo synthesis of the pyrimidine ring and the construction of fused pyrimidine systems. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. youtube.commicrobenotes.com

A variety of cyclization strategies have been developed, including:

[3+3] Cyclocondensations: α,β-Unsaturated ketones can react with N-C-N dinucleophiles to form pyrimidine-based heterocycles. nih.gov

Intramolecular Cyclization: 2-(Allylamino)- and 2-(propargylamino)pyrido[2,3-d]pyrimidin-4(3H)-ones can undergo intramolecular cyclization to form fused imidazo[1,2-a]pyrido[3,2-e]pyrimidin-5-ones. pleiades.online

Iron-Catalyzed Cyclization: An iron-catalyzed method allows for the synthesis of pyrimidine derivatives through the β-ammoniation and cyclization of saturated carbonyl compounds with amidines. organic-chemistry.org

Copper-Catalyzed Cycloaddition: The Cu(II)-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines and guanidines is a powerful method for constructing pyrimidines. mdpi.com

Reactant(s)Catalyst/ConditionsProduct TypeKey Feature
Aldehyde, Ethyl cyanoacetate, Guanidine nitratePiperidine, Aqueous mediaAryl and heteroaryl substituted pyrimidinesEnvironmentally friendly one-pot synthesis with excellent yields. scholarsresearchlibrary.com
Ketones/Aldehydes/Esters, Amidines, TEMPOIron(II)-complexPyrimidine derivativesBroad functional group tolerance and regioselectivity. organic-chemistry.org
α,β-Unsaturated ketones, Benzamidine hydrochlorideCholine hydroxideSubstituted pyrimidinesGreen and recyclable catalyst and reaction medium. mdpi.com
Enaminones, Amino pyrazoles, Sodium halidesK2S2O83-Halo-pyrazolo[1,5-a]pyrimidinesOne-pot, three-component reaction for synthesizing halogenated fused pyrimidines. nih.gov

Regioselective Functionalization Approaches for Pyrimidine-5-Carbaldehyde Precursors

Achieving regioselective functionalization is crucial for the synthesis of precursors to pyrimidine-5-carbaldehyde. This involves directing chemical modifications to a specific position on the pyrimidine ring.

One approach involves the development of methods for the regioselective C-3 functionalization of related heterocyclic systems, which can provide insights applicable to pyrimidine synthesis. nih.gov For example, a novel regioselective base-mediated N-C migration of an N-1 sulfonamide to yield a C-3 sulfone has been demonstrated for 6-azaindazole. nih.gov Such strategies, which enable the elaboration of fragments at specific vectors, are valuable for creating diverse molecular scaffolds. nih.gov

In the context of pyrazolo[1,5-a]pyrimidines, the Vilsmeier-Haack reaction has been successfully employed to introduce a formyl group at the highly nucleophilic position 3 in a one-pot manner. mdpi.com This highlights the potential for direct formylation of appropriately activated pyrimidine systems.

Introduction and Manipulation of the Carbaldehyde Moiety

The carbaldehyde group is a key functional handle that allows for a wide range of subsequent chemical transformations. Its introduction and derivatization are critical steps in the synthesis of advanced this compound derivatives.

Synthetic Routes to Pyrimidine Carbaldehydes

Several methods exist for the introduction of a carbaldehyde group onto a pyrimidine ring. One direct approach is the Reimer-Tiemann reaction, which can be used to synthesize pyrimidine-5-carboxaldehydes. acs.org

Another important strategy involves the use of organometallic intermediates. For example, pyrimidine-5-carboxaldehyde can be prepared in a one-pot reaction from 5-bromopyrimidine (B23866) via a metal-halogen exchange to form pyrimidin-5-yl-lithium, which then reacts with a formate (B1220265) ester. capes.gov.br

One-Pot Synthetic Methodologies for Derivatization

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. scholarsresearchlibrary.com These methodologies are particularly valuable for the derivatization of the pyrimidine scaffold.

Multicomponent reactions (MCRs) are a powerful class of one-pot reactions that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov The Biginelli reaction, a classic three-component reaction, is widely used to synthesize 3,4-dihydropyrimidin-2(1H)-ones. nih.gov

Recent research has focused on developing novel one-pot syntheses for various pyrimidine derivatives. For instance, pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide have been synthesized from substituted benzaldehydes, malononitrile (B47326) or cyanoacetamide, and urea (B33335)/thiourea in the presence of ammonium (B1175870) chloride under solvent-free conditions. ias.ac.in Additionally, novel pyrimidine derivatives with potential biological activity have been synthesized in a one-pot, catalyst-free manner through a two-stage process. nih.govmdpi.com

Starting Material(s)Reagents/ConditionsProductKey Feature
Substituted benzaldehyde, Malononitrile, Benzamidine hydrochlorideMagnetic nano Fe3O4 particles, Solvent-freePyrimidine derivativesUse of a magnetic nanocatalyst for easy separation. growingscience.com
2-Amino-4-chloro-6-methoxypyrimidine, Hydrazine (B178648) hydrateEthanol, Reflux2-Amino-4-hydrazinyl-6-methoxypyrimidineCatalyst-free and efficient synthesis. mdpi.com
β-Keto esters, AmidinesUltrasound irradiationHighly substituted 4-pyrimidinolsGood to excellent yields with ultrasound promotion. organic-chemistry.org

Green Chemistry Principles Applied to 2-Anilinopyrimidine Synthesis

The application of green chemistry principles to the synthesis of 2-anilinopyrimidine derivatives aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents and alternative energy sources like microwave irradiation to accelerate reactions and improve energy efficiency. rsc.org

One prominent green approach is the use of microwave-assisted synthesis. nih.gov This technique significantly shortens reaction times from hours to minutes when compared with conventional heating methods. nih.gov For instance, the synthesis of various 2-anilinopyrimidine derivatives has been successfully achieved with high yields (71–99%) in just 10 minutes under microwave irradiation at 160 °C. rsc.orgrsc.org This rapid and high-yield "green" synthesis often results in the formation of fewer by-products. nih.gov

The choice of solvent is another critical aspect of green synthesis. Ethanol is often selected as an environmentally preferable solvent for these reactions, contributing to the eco-friendly nature of the synthesis. rsc.org The use of such green and recyclable reaction media is a significant step towards more sustainable chemical manufacturing. rsc.org

The following table summarizes the advantages of microwave-assisted synthesis over conventional heating for the preparation of 2-anilinopyrimidine derivatives.

FeatureMicrowave-Assisted SynthesisConventional HeatingReference
Reaction Time Minutes (e.g., 10 min)Hours (e.g., 72 h) nih.govresearchgate.net
Yield High (e.g., >90%)Lower (e.g., 68%) rsc.orgresearchgate.net
By-products FewerMore nih.gov
Energy Source MicrowavesThermal nih.gov

Catalytic Approaches and Optimized Reaction Conditions in Synthesis

The synthesis of 2-anilinopyrimidines often involves aromatic nucleophilic substitution or cross-coupling reactions, where catalytic approaches and optimized conditions are crucial for achieving high efficiency. rsc.orgrsc.org Acid catalysis, for example, has been shown to promote the reaction between chloro-N-heterocycles and anilines. nih.gov

In the synthesis of advanced derivatives, various coupling agents and catalysts are employed. For instance, the preparation of certain 2-substituted aniline (B41778) pyrimidine derivatives utilizes reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TEA (Triethylamine) or EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) for condensation reactions. nih.gov Subsequent steps can involve SN₂ reactions with 2,4-dichloropyrimidine (B19661) in the presence of a base like K₂CO₃, followed by a final reaction with substituted anilines catalyzed by an acid such as PTSA (p-Toluenesulfonic acid). nih.gov

Optimization of reaction conditions is key to maximizing yields. The electronic effects of substituents on the aniline ring significantly influence the nucleophilic character of the amino group and, consequently, the reaction outcome. nih.govrsc.org Electron-releasing groups (like -OCH₃ and -OH) on the aniline molecule can enhance its reactivity, leading to higher yields (e.g., 90-92%), while electron-withdrawing groups (like -NO₂) decrease the nucleophilicity of the amino group, resulting in lower yields (e.g., 39%). rsc.org

The table below details optimized conditions for the microwave-assisted synthesis of 2-anilinopyrimidine derivatives from 2-chloro-4,6-dimethylpyrimidine (B132427) and various substituted anilines. rsc.org

Aniline SubstituentSolventTemperature (°C)Time (min)Yield (%)Reference
4-MethylEthanol1601099 rsc.org
4-MethoxyEthanol1601090 rsc.org
4-HydroxyEthanol1601092 rsc.org
4-NitroEthanol1601039 rsc.org
2,4-DichloroEthanol1601085 rsc.org
4-PhenylEthanol1601095 rsc.org

These optimized, catalytically driven methods, especially when combined with green chemistry techniques like microwave irradiation, provide efficient and more sustainable pathways for the synthesis of this compound and its complex derivatives.

Reactivity and Derivatization Strategies of 2 Anilinopyrimidine 5 Carbaldehyde

Chemical Transformations Involving the Carbaldehyde Group

The aldehyde group at the C-5 position of the pyrimidine (B1678525) ring is a primary site for chemical reactions, serving as an electrophilic center that readily reacts with various nucleophiles.

The reaction of aldehydes and ketones with primary amines or related nitrogen nucleophiles (of the structure Y-NH2) is a fundamental condensation reaction that results in the formation of a carbon-nitrogen double bond (C=N), with the elimination of a water molecule. libretexts.orgyoutube.com This reaction is typically catalyzed by a weak acid. youtube.com The rate of these reactions is often optimal at a pH around 5, as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water removal, while avoiding excessive protonation that would render the nitrogen nucleophile non-nucleophilic. libretexts.org

For 2-anilinopyrimidine-5-carbaldehyde (B600022), this reaction provides a straightforward method to generate a diverse library of derivatives.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH2OH) converts the aldehyde to an oxime. youtube.comyoutube.com This transformation is valuable not only for purifying and characterizing carbonyl compounds but also for creating derivatives with significant biological potential. xisdxjxsu.asia For instance, a series of 4-aminopyrimidine-5-carbaldehyde (B100492) oximes were synthesized and identified as potent inhibitors of VEGFR-2, a key target in angiogenesis. nih.gov

Hydrazone Formation: The aldehyde can be condensed with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, acyl hydrazides) to form the corresponding hydrazones or acylhydrazones. libretexts.orgnih.gov These derivatives are stable and often crystalline, and the resulting C=N-N linkage is a key feature in many biologically active molecules. libretexts.orgnih.gov

Table 1: Examples of Condensation Reactions with Nitrogen Nucleophiles

Nitrogen Nucleophile Reagent Name Resulting Derivative Product Class
H₂N-OH Hydroxylamine 2-Anilino-5-(hydroxyiminomethyl)pyrimidine Oxime
H₂N-NH₂ Hydrazine 2-Anilino-5-(hydrazonomethyl)pyrimidine Hydrazone
H₂N-NH-Ph Phenylhydrazine 2-Anilino-5-((2-phenylhydrazono)methyl)pyrimidine Phenylhydrazone
H₂N-NH-C(=O)R Acyl Hydrazide 2-Anilino-5-((2-acylhydrazono)methyl)pyrimidine Acylhydrazone

Beyond condensation reactions, the aldehyde group can be transformed into a variety of other functional groups, expanding its synthetic utility. vanderbilt.eduslideshare.netcompoundchem.com These interconversions allow for fine-tuning of the molecule's electronic and steric properties.

Reduction to an Alcohol: The aldehyde can be readily reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). compoundchem.com

Oxidation to a Carboxylic Acid: The aldehyde can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium dichromate (Cr₂O₇²⁻) in an acidic medium. compoundchem.com

Conversion to a Nitrile: Dehydration of the corresponding oxime, for example using reagents like phosphorus pentoxide (P₂O₅), can yield a nitrile (a cyano group). vanderbilt.edu

Modifications of the Anilino Moiety and Pyrimidine Ring System

Systematic modifications to the core 2-anilinopyrimidine structure are a key strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Anilino Moiety Modifications: The aniline (B41778) phenyl ring is a frequent target for substitution. Introducing electron-donating groups (like methyl, ethyl, or methoxy) or electron-withdrawing groups (like fluorine) at different positions can significantly impact biological potency. nih.gov For example, in a series of 2-anilinopyrimidine derivatives developed as inhibitors for triple-negative breast cancer, lipophilicity and the presence of specific groups like 4-methylpiperidine (B120128) were found to be important for potency and selectivity. nih.gov In another study, small substituents like methyl or ethyl at the para-position of the anilino ring were found to be critical for optimal antiproliferative activity. nih.gov

Pyrimidine Ring Modifications: The pyrimidine ring itself can also be altered. Studies have shown that introducing substituents at other positions, such as an amino group at C-5 or a thiomethyl group at C-2, can convert compounds from antiviral to antitumor agents. nih.gov The substitution pattern at positions 4 and 5 of the pyrimidine ring is known to be particularly important for modulating selectivity against different protein kinases. researchgate.net

Table 2: Examples of Anilino and Pyrimidine Ring Modifications in Related Scaffolds

Modification Site Type of Modification Example Substituent(s) Reported Purpose/Effect Citation
Anilino Phenyl Ring Substitution p-tolyl, p-ethylanilino, 3',4'-dimethylanilino Enhance antiproliferative activity nih.gov
Anilino Phenyl Ring Substitution 4-methylpiperidine Improve potency and selectivity for TNBC cells nih.gov
Pyrimidine Ring C-5 Substitution Amino group Shift activity from antiviral to antitumor nih.gov
Pyrimidine Ring C-2 Substitution Thiomethyl group Inhibit EGFR protein kinase nih.gov

Design and Synthesis of Hybrid Molecular Architectures and Chimeric Compounds

The concept of molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. This strategy aims to create chimeric compounds that may possess multi-target activity, improved potency, or a better pharmacological profile. The this compound scaffold is an excellent starting point for such designs, with the aldehyde group acting as a chemical handle for linking to other molecular entities.

The "Intermediate Derivatization Method" is one approach where a core structure, like anilinopyrimidine, is used to generate a library of more complex analogs. researchgate.net This has been employed to synthesize novel fungicides by building upon an anilinopyrimidinone core. researchgate.net In a different context, a novel series of hybrid molecules were designed by combining pyrrolobenzodiazepine (PBD) and anthracenecarboxyimide pharmacophores, demonstrating a successful application of the hybrid strategy to create potent cytotoxic agents. nih.gov By reacting the aldehyde of this compound with a suitable functional group on a second pharmacophore (e.g., an amine to form an imine linker), novel hybrid architectures can be readily assembled. This approach allows for the systematic exploration of new chemical space in the quest for compounds with unique biological activities. nih.govijpsjournal.com

Advanced Characterization Techniques for Research in 2 Anilinopyrimidine 5 Carbaldehyde

Spectroscopic Analysis for Structural Elucidation of Novel Derivatives (NMR, MS, IR in Research Context)

The unambiguous determination of the chemical structure of novel 2-anilinopyrimidine-5-carbaldehyde (B600022) derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides complementary information that, when integrated, allows for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the molecular framework of organic compounds in solution. For derivatives of this compound, ¹H and ¹³C NMR spectroscopy are fundamental.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key diagnostic signals for a this compound derivative would include the aldehyde proton (typically δ 9-10 ppm), aromatic protons on the aniline (B41778) and pyrimidine (B1678525) rings (δ 7-9 ppm), and the N-H proton of the anilino group (which can be a broad singlet and its chemical shift is solvent-dependent).

¹³C NMR reveals the number of different carbon environments. The carbonyl carbon of the aldehyde is a key diagnostic signal, appearing significantly downfield (typically δ 190-200 ppm). The aromatic carbons of the pyrimidine and aniline rings resonate in the δ 110-160 ppm region.

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Aldehyde (CHO)9.85 (s, 1H)192.5H-aldehyde to C-5
Pyrimidine H-4/H-68.70 (s, 2H)158.0H-4/H-6 to C-2, C-5
Aniline N-H9.50 (br s, 1H)-NH to C-2, C-1'
Aniline H-2'/H-6'7.80 (d, 2H)122.0H-2'/H-6' to C-4', C-2
Aniline H-3'/H-5'7.10 (t, 2H)129.0H-3'/H-5' to C-1'
Aniline H-4'7.30 (t, 1H)124.0H-4' to C-2'/C-6'
Pyrimidine C-2-161.0-
Pyrimidine C-5-115.0-

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition with high accuracy. In the context of 2-anilinopyrimidine derivatives, electrospray ionization (ESI) is a common technique. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can be diagnostic for this class of compounds. nih.gov For instance, the fragmentation of protonated molecules may involve characteristic losses, such as the loss of a CO molecule from the aldehyde group, or cleavage of the bond between the aniline nitrogen and the pyrimidine ring. nih.govsapub.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For derivatives of this compound, key IR absorption bands would include:

N-H stretch: around 3300-3500 cm⁻¹

Aromatic C-H stretch: around 3000-3100 cm⁻¹

C=O stretch (aldehyde): around 1680-1700 cm⁻¹

C=N and C=C stretches (aromatic rings): around 1500-1600 cm⁻¹

The presence and position of these bands can confirm the successful incorporation of the anilinopyrimidine and carbaldehyde moieties into a novel derivative.

X-ray Crystallography for Ligand-Target Binding Mode Analysis

X-ray crystallography is an indispensable tool for unequivocally determining the three-dimensional structure of molecules in the solid state. In the context of drug discovery research involving 2-anilinopyrimidine derivatives, this technique is particularly crucial for visualizing how these molecules interact with their biological targets, such as protein kinases. researchgate.netresearchgate.netnih.gov

By obtaining a co-crystal structure of a 2-anilinopyrimidine derivative bound to its target protein, researchers can gain detailed insights into the binding mode at an atomic level. This information is critical for structure-based drug design, allowing for the rational optimization of lead compounds to improve potency and selectivity.

For many kinase inhibitors based on the 2-anilinopyrimidine scaffold, a common binding motif involves the formation of one or more hydrogen bonds between the anilino N-H group and the pyrimidine N1 or N3 atoms with the "hinge" region of the kinase active site. researchgate.net The aniline and pyrimidine rings often engage in hydrophobic and π-stacking interactions with nearby amino acid residues. The substituent at the 5-position of the pyrimidine ring, derived from the carbaldehyde, extends into a solvent-exposed region or a specific sub-pocket of the active site, and its interactions can significantly influence the inhibitor's potency and selectivity profile.

Table 2: Representative X-ray Crystallography Data for 2-Anilinopyrimidine-based Kinase Inhibitors

Inhibitor ScaffoldTarget ProteinPDB CodeKey Hinge InteractionsReference
2-Anilino-4-(thiazol-5-yl)pyrimidineCyclin-Dependent Kinase 2 (CDK2)2XMYAnilino N-H to Leu83 (carbonyl O), Pyrimidine N1 to Leu83 (backbone N-H) researchgate.net
FuranopyrimidineAurora Kinase A2X81Amine N-H to Ala213 (carbonyl O) nih.gov
Pyrimidine ScaffoldAurora KinaseN/AGeneral pyrimidine-hinge interactions are crucial for inhibition. researchgate.net

Chromatographic Methods for Advanced Purity and Chiral Analysis (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and purity assessment of newly synthesized this compound derivatives. Reverse-phase HPLC is routinely used to monitor reaction progress and to determine the purity of the final compounds, typically achieving greater than 95% purity for compounds intended for biological evaluation.

When a derivative of this compound is chiral, either due to the introduction of a stereocenter or the presence of atropisomerism, chiral HPLC becomes a critical analytical tool. nih.govresearchgate.net Chiral HPLC is used to separate the enantiomers and determine the enantiomeric excess (ee) or enantiomeric ratio (er) of a chiral sample. This is of utmost importance as enantiomers of a drug candidate can have significantly different pharmacological and toxicological properties.

The separation of enantiomers by chiral HPLC is typically achieved using a chiral stationary phase (CSP). chiralpedia.com These stationary phases are composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus their separation. Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. Alternatively, chiral separation can be achieved by using a chiral mobile phase additive or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. chiralpedia.com

Table 3: Illustrative Chiral HPLC Method for the Separation of Enantiomers of a Hypothetical Chiral 2-Anilinopyrimidine Derivative

ParameterCondition
ColumnChiralcel OD-H (Polysaccharide-based CSP)
Mobile PhaseHexane/Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)12.5 min
Retention Time (Enantiomer 2)15.8 min
Resolution (Rs)> 1.5

Mechanistic Investigations of 2 Anilinopyrimidine 5 Carbaldehyde S Biological Action

Molecular Target Identification and Validation

There are no publicly available studies that identify or validate specific molecular targets for 2-Anilinopyrimidine-5-carbaldehyde (B600022). Research efforts have been directed towards the derivatives synthesized from this foundational molecule.

Elucidation of Biochemical Pathways Modulated by Derivatives

The biochemical pathways modulated by this compound have not been elucidated. The existing body of research focuses on the downstream effects of its more complex analogues.

Analysis of Cellular Responses to this compound Analogues

Direct analysis of cellular responses to this compound is not documented in the scientific literature. Studies on its derivatives have shown various cellular effects, but these cannot be directly attributed to the parent aldehyde without specific investigation.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 2-anilinopyrimidine derivatives can be significantly influenced by the nature and position of substituents on both the aniline (B41778) and pyrimidine (B1678525) rings.

Systematic exploration of these substituent effects is a cornerstone of the SAR-driven drug design process. For instance, in the development of anaplastic lymphoma kinase (ALK) inhibitors, preliminary SAR studies highlighted the importance of the anilinopyrimidine structure and the specific substitution pattern on the aniline ring for protein kinase inhibitory activity. nih.govnih.gov

In the pursuit of dual Mer/c-Met kinase inhibitors, a series of 2-substituted aniline pyrimidine derivatives were synthesized and evaluated. nih.gov This systematic approach involved reacting a key intermediate with various substituted anilines to produce a library of compounds (18a–18o). nih.gov The resulting data allowed for a comprehensive analysis of how different substituents on the aniline moiety impact the inhibitory activity against these kinases.

Similarly, in the optimization of A1 adenosine (B11128) receptor (AR) antagonists, researchers synthesized 108 derivatives of a 2-aminopyrimidine-5-carbonitrile (B129654) scaffold. diva-portal.org These were classified into three subsets based on the substitution pattern of the amino group, allowing for a detailed investigation into how modifications at the R2, R4, and R6 positions control the affinity and selectivity for different adenosine receptor subtypes. diva-portal.org The presence of a cyano group at the 5-position was found to increase the acidity of the exocyclic amino group, leading to stronger binding. diva-portal.org

The antiproliferative activity of 2-anilinopyrimidine derivatives against breast cancer cell lines has also been systematically studied. nih.gov SAR analysis of a series of synthesized compounds revealed that those with hydrazone functionalities and a pyrazolone (B3327878) ring exhibited superior activity. nih.gov

The following table summarizes the effects of different substituents on the biological activity of 2-anilinopyrimidine derivatives based on various studies.

Table 1: Effect of Substituents on the Biological Activity of 2-Anilinopyrimidine Derivatives

Scaffold/Series Target Substituent Position Favorable Substituents Unfavorable Substituents Effect on Activity Reference
2-Anilinopyrimidine ALK Aniline Ring Specific patterns - Important for protein kinase inhibitory activity. nih.govnih.gov
2-Substituted Aniline Pyrimidine Mer/c-Met Kinase Aniline Moiety Various - Influences dual inhibitory activity. nih.gov
2-Amino-4,6-diarylpyrimidine-5-carbonitrile Adenosine A1 Receptor R2, R4, R6 positions - - Controls affinity and selectivity. diva-portal.org
2-Anilinopyrimidine Breast Cancer Cells - Hydrazone, Pyrazolone ring - Enhanced antiproliferative activity. nih.gov
2-Aminopyrimidine (B69317) FGFR4 3'-position of aniline ring Chloro Fluoro, increasing alkoxy size Improved potency. nih.gov
Anilinopyrimidine c-Met/VEGFR-2 2-position of pyrimidine meta-methylsulfonylmethyl para- and ortho-methylsulfonylmethyl, removal of methylsulfonylmethyl Higher potency. nih.gov
4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines Adenosine A2A Receptor C-6 of pyrimidine 6-(morpholin-4-yl)-2-pyridyl, 6-(4-methoxypiperidin-1-yl)-2-pyridyl 5-methoxy-3-pyridyl Improved solubility and oral exposure. nih.gov

Identification and Mapping of Key Pharmacophore Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Identifying and mapping these key features is a critical step in rational drug design, enabling the design of new molecules with improved properties.

For 2-anilinopyrimidine derivatives, the core scaffold itself is a key pharmacophoric element, particularly in the context of kinase inhibition. The 2-anilinopyrimidine structure is recognized as a "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.

Pharmacophore modeling studies on 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors led to the development of a five-point pharmacophore model. nih.gov This model, which included features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, provided a statistically significant 3D-QSAR model, offering insights into the structural requirements for potent and selective inhibition. nih.gov

In the context of designing dual c-Met and VEGFR-2 inhibitors, the anilinopyrimidine scaffold served as a core structure. nih.gov The design strategy involved creating a hybrid molecule that incorporated the cyclopropane-1,1-dicarboxamide moiety from a known inhibitor, cabozantinib, with the anilinopyrimidine core. nih.gov This highlights the anilinopyrimidine as a key pharmacophore for engaging the kinase active site.

The development of Notum inhibitors through scaffold-hopping from thienopyrimidine acids also provides insight into pharmacophore features. nih.gov X-ray crystallography revealed that the inhibitors occupy a specific pocket, and the design process focused on identifying groups that could be accommodated within this space to enhance binding. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Drug Discovery

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties while retaining the key pharmacophoric features of a known active molecule. psu.edu

Scaffold Hopping: This involves replacing the central core of a molecule with a structurally different scaffold that maintains the essential 3D arrangement of the pharmacophoric groups. This can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For instance, in the quest for Notum inhibitors, researchers successfully employed scaffold hopping from thienopyrimidine acids to identify furano[2,3-d]pyrimidines and 3-methylimidazolin-4-one amides as potent inhibitors. nih.gov This transition to a new scaffold resulted in compounds with desirable activity. nih.gov

Bioisosteric Replacement: This strategy involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. wikipedia.orgcambridgemedchemconsulting.com Bioisosteric replacements are often used to address issues like metabolic instability, toxicity, or poor solubility. A classic example is the replacement of a hydrogen atom with a fluorine atom to block metabolic oxidation. wikipedia.org In the context of 2-anilinopyrimidine derivatives, the 2-aminopyrimidin-4(1H)-one scaffold was proposed as a novel bioisostere for urea (B33335) in the development of CXCR2 antagonists. nih.gov This replacement led to a new series of potent antagonists with improved chemical stability. nih.gov

Another example of bioisosteric replacement can be seen in the development of fibroblast growth factor receptor 4 (FGFR4) inhibitors, where various substitutions on the aniline ring of 2-aminopyrimidine derivatives were explored to enhance selectivity and potency. nih.gov

Optimization of Binding Affinity, Selectivity, and Potency

A primary goal in drug discovery is to optimize the binding affinity of a lead compound for its target, while also ensuring high selectivity over other related targets to minimize off-target effects. This optimization process often involves iterative cycles of chemical synthesis and biological testing, guided by SAR data and computational modeling.

For 2-anilinopyrimidine derivatives, optimization of binding affinity has been a key focus in their development as kinase inhibitors. In the development of dual Mer/c-Met inhibitors, compound 18c emerged as a standout candidate with IC₅₀ values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM against Mer and c-Met kinases, respectively. nih.gov This demonstrates a potent inhibitory activity achieved through systematic structural modifications.

The pursuit of selective FGFR4 inhibitors from a series of 2-aminopyrimidine derivatives led to the identification of compound 2n, which exhibited a high binding affinity with a Kd value of 3.3 nM and potent enzymatic inhibition with an IC₅₀ value of 2.6 nM. nih.gov Crucially, this compound showed excellent selectivity, completely sparing other FGFR subtypes. nih.gov

In another study focusing on dual c-Met and VEGFR-2 inhibitors, systematic SAR exploration of anilinopyrimidine analogues led to the identification of several compounds with nanomolar potency against both kinases. nih.gov The optimization process involved exploring substitutions on both the aniline and pyrimidine rings.

The following table presents data on the optimized binding affinity and potency of selected 2-anilinopyrimidine derivatives.

Table 2: Optimized Binding Affinity and Potency of 2-Anilinopyrimidine Derivatives

Compound Target Binding Affinity (Kd) Potency (IC₅₀) Reference
18c Mer Kinase - 18.5 ± 2.3 nM nih.gov
18c c-Met Kinase - 33.6 ± 4.3 nM nih.gov
2n FGFR4 3.3 nM 2.6 nM nih.gov
3a c-Met - 8.8 nM nih.gov
3a VEGFR-2 - 16 nM nih.gov
6g Adenosine hA2A Receptor 2.3 nM (Ki) - nih.gov
16j Adenosine hA2A Receptor 0.44 nM (Ki) - nih.gov

Lead Optimization Strategies and Considerations for Drug-Likeness (e.g., Lipinski's Rule of Five, Beyond Rule of Five Concepts)

Lipinski's Rule of Five provides a set of simple heuristics to predict the oral bioavailability of a compound. lindushealth.comdrugbank.comtaylorandfrancis.com The rule states that a compound is more likely to be orally absorbed if it has:

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecular weight of less than 500 Daltons. drugbank.com

A calculated octanol-water partition coefficient (logP) not greater than 5. drugbank.com

While these rules are a useful guide, it's important to note that many successful drugs, including natural products, fall outside these parameters, leading to the development of "Beyond Rule of Five" concepts. taylorandfrancis.com

In the development of 2-anilinopyrimidine derivatives, these principles are applied to guide the selection and modification of compounds. For example, in the optimization of adenosine A2A receptor antagonists, while an initial lead compound showed good potency, it suffered from poor solubility and exposure in non-rodent species. nih.gov Subsequent lead optimization efforts focused on improving these properties by modifying a substituent at the C-6 position of the pyrimidine ring, leading to a compound with improved solubility and good oral exposure in both rodent and non-rodent species. nih.gov

Computational tools are often used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed 2-anilinopyrimidine derivatives. researchgate.net These in silico analyses help to prioritize compounds for synthesis and further testing, thereby streamlining the lead optimization process.

The following table lists the chemical compounds mentioned in this article.

Computational Chemistry and Molecular Modeling in Research and Drug Discovery

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.in In drug discovery, this is crucial for understanding how a ligand, such as a 2-anilinopyrimidine derivative, might interact with a biological target, typically a protein kinase. nih.govnih.gov

For 2-anilinopyrimidine derivatives, docking studies are frequently used to predict their binding modes within the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). nih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's potency. For 2-Anilinopyrimidine-5-carbaldehyde (B600022), the anilino group and pyrimidine (B1678525) core would be expected to form canonical interactions, while the 5-carbaldehyde group could potentially form additional hydrogen bonds or other interactions with the target protein, thereby influencing its binding affinity and selectivity. Docking studies on related compounds have shown that the 2-anilinopyrimidine moiety is often essential for binding. mdpi.com

Hypothetical Molecular Docking Results for this compound Below is an illustrative table showing the type of data generated from a molecular docking study. The values are representative for a typical kinase inhibitor and are not actual experimental data for this compound.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
CDK2-8.5LEU83, GLU81, ASP86Hydrogen Bond, Hydrophobic
EGFR-9.2MET793, LYS745, THR790Hydrogen Bond, Pi-Alkyl
VEGFR-2-8.9CYS919, ASP1046, LYS868Hydrogen Bond, Pi-Sulfur

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. mdpi.com This technique can be used to assess the stability of the binding pose predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding. For kinase inhibitors, MD simulations are valuable for confirming the stability of interactions with key residues in the ATP-binding pocket. mdpi.com

Representative Molecular Dynamics Simulation Parameters This table illustrates typical parameters that would be analyzed in an MD simulation of a 2-anilinopyrimidine derivative. These are not specific results for this compound.

ParameterDescriptionTypical Observation for a Stable Complex
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure.Low and stable RMSD values for the ligand and protein backbone.
Root Mean Square Fluctuation (RMSF)Indicates the flexibility of individual residues.Lower RMSF values in the binding site, indicating stabilization upon ligand binding.
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value suggests the protein maintains its overall fold.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net This is achieved by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) with the observed biological activity. niscpr.res.intandfonline.com

For a series of 2-anilinopyrimidine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific kinase. doaj.org Such models can guide the design of new, more potent inhibitors by identifying the key structural features that contribute to activity. niscpr.res.innih.gov In a QSAR study involving this compound, descriptors related to the size, polarity, and hydrogen bonding capacity of the 5-carbaldehyde group would be important variables.

Example of a QSAR Equation for a Series of Pyrimidine Derivatives The following is a hypothetical QSAR equation, illustrating how different molecular descriptors might be correlated with biological activity (pIC50).

pIC50 = 0.5 * LogP - 0.2 * TPSA + 0.8 * H-bond_Donors + 5.0

Where LogP is the lipophilicity, TPSA is the topological polar surface area, and H-bond_Donors is the number of hydrogen bond donors.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. eijppr.comsemanticscholar.org These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. researchgate.netresearchgate.net

For 2-anilinopyrimidine derivatives, ADME predictions would assess properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net The presence of the 5-carbaldehyde group in this compound would be expected to influence its ADME profile, for example, by affecting its polarity and potential metabolic pathways.

Illustrative In Silico ADME Predictions for a 2-Anilinopyrimidine Derivative This table provides an example of the kind of ADME properties that would be predicted for a compound like this compound.

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PenetrationLowUnlikely to cross into the central nervous system.
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions involving this enzyme.
Lipinski's Rule of Five0 ViolationsGood drug-like properties.

Potential Applications Beyond Traditional Medicinal Chemistry

Role as Building Blocks in Advanced Material Science Research

The unique structure of 2-anilinopyrimidine-5-carbaldehyde (B600022) derivatives makes them valuable precursors in the bottom-up synthesis of advanced nanomaterials. A notable application is in the creation of self-assembling systems for templated material synthesis.

Research has demonstrated that trisubstituted 2-arylaminopyrimidine-5-carbaldehydes can be efficiently synthesized and serve as key components for producing structurally and electronically unique G∧C (guanine-analogue/cytosine-analogue) base precursors. mdpi.com These synthetic DNA base analogs possess specific hydrogen bonding sites that allow them to self-assemble into large, stable supermacrocycles, often called rosettes. mdpi.com These rosettes, held together by numerous hydrogen bonds, can then stack upon one another to form highly organized, tubular structures known as Rosette Nanotubes (RNTs). mdpi.com

The dimensions and surface chemistry of these nanotubes can be precisely controlled, making them excellent templates for the nucleation and growth of nanoparticles. mdpi.com For instance, researchers have successfully used these self-assembled RNTs to guide the formation of nearly monodisperse gold nanoparticles (AuNPs) with a uniform size of approximately 1.4 nm (±0.2 nm) in a one-pot reaction process. mdpi.com This demonstrates the role of the this compound scaffold as a fundamental building block in creating complex, functional nano-architectures.

Catalytic Applications of this compound Derivatives

Derivatives of this compound, particularly the Schiff bases formed from its aldehyde group and their subsequent metal complexes, are an important class of catalysts in organic synthesis. researchgate.netmdpi.comnih.gov While the parent compound is not typically a catalyst, its derivatives are versatile and have been employed in various catalytic reactions. researchgate.net

The primary catalytic utility stems from Schiff base metal complexes. researchgate.netnih.gov These are readily synthesized by the condensation of an aldehyde, such as this compound, with a primary amine, followed by coordination with a transition metal ion. mdpi.comnih.gov The resulting complexes have been shown to be effective catalysts in reactions such as:

Oxidation of Organic Compounds : Schiff base complexes are recognized as good catalysts for the oxidation of various organic substrates. researchgate.netnih.gov The metal center in the complex facilitates the redox process, enabling the controlled oxidation of alcohols, phenols, and other organic molecules.

Condensation Reactions : Research has shown that Schiff base metal complexes can efficiently catalyze condensation reactions. mdpi.com For example, a Cu(II) complex of a Schiff base derived from 3-chlorobenzaldehyde (B42229) and 2-aminopyridine (B139424) demonstrated remarkable catalytic activity in the Claisen-Schmidt condensation for synthesizing chalcone (B49325) derivatives, achieving high yields in shorter reaction times compared to other catalysts. mdpi.com

The table below summarizes the catalytic efficiency of a representative Schiff base metal complex in a Claisen-Schmidt condensation reaction.

Table 1: Comparison of Catalytic Activity for Chalcone Synthesis mdpi.com
EntryAldehydeCatalystTime (min)Yield (%)
1BenzaldehydeNaOH6072
2Schiff Base Ligand4585
3Cu(II) Schiff Base Complex2094
44-NitrobenzaldehydeNaOH6070
5Schiff Base Ligand4580
6Cu(II) Schiff Base Complex2092

Formation of Metal Complexes

The this compound molecule is an excellent platform for creating a wide variety of metal complexes, primarily through its conversion into Schiff base ligands. nih.govresearchgate.net A Schiff base is formed via the condensation reaction between the aldehyde group (-CHO) of the parent compound and a primary amine (R-NH₂). youtube.com

The resulting Schiff base ligand contains an imine or azomethine group (-C=N-), which has a lone pair of electrons on the nitrogen atom that is highly available for coordination with metal ions. mdpi.comresearchgate.net Furthermore, the nitrogen atoms within the pyrimidine (B1678525) ring and the nitrogen of the anilino group can also act as donor sites. This allows the Schiff base derivatives of this compound to act as chelating ligands, binding to a single metal ion at multiple points to form stable coordination complexes. researchgate.net

A wide range of transition metal complexes can be prepared using these ligands. researchgate.netnih.gov Metals such as Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn) readily react with these Schiff bases to form stable complexes with defined geometries. researchgate.net The characterization of these complexes is typically performed using techniques like FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements to confirm the structure and coordination mode. researchgate.netresearchgate.net

The table below provides examples of metal complexes synthesized from a Schiff base ligand, illustrating the typical composition and properties.

Table 2: Examples of Characterized Schiff Base Metal Complexes researchgate.net
ComplexFormulaColorYield (%)Melting Point (°C)
Co(II) Complex[Co L Cl (H₂O)₂]Dark Brown83270
Ni(II) Complex[Ni L Cl (H₂O)₃]·H₂OGreenish Brown79285
Cu(II) Complex[Cu L Cl (H₂O)₃]·H₂OBrown85>300
Zn(II) Complex[Zn L Cl (H₂O)₂]·H₂OPale Brown75240

Note: 'L' represents the Schiff base ligand derived from the reaction of an aldehyde and an amine.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of pharmaceutical manufacturing is increasingly focused on green and sustainable chemistry. Traditional methods for synthesizing complex heterocyclic compounds like 2-anilinopyrimidine derivatives often involve multiple steps, harsh reaction conditions, and the use of toxic solvents and catalysts. rasayanjournal.co.in Modern research is actively pursuing more environmentally benign and efficient alternatives.

Key emerging strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product, minimizing waste and improving efficiency. rasayanjournal.co.intandfonline.com An iridium-catalyzed MCR has been developed for pyrimidine (B1678525) synthesis directly from alcohols, which can be derived from biomass, representing a significant step towards sustainability. acs.org This approach generates water and hydrogen as the only byproducts. acs.org

Solvent-Free and Catalyst-Free Conditions: Researchers are exploring solvent-free synthesis using techniques like ball milling or solid-state reactions. tandfonline.comacs.org These methods reduce volatile organic compound emissions and can lead to higher yields and simpler product purification. rasayanjournal.co.intandfonline.com Microwave-assisted synthesis is another technique that can accelerate reactions, often without the need for a catalyst or solvent. researchgate.netnih.gov

Reusable Catalysts: The development of recyclable catalysts, such as ionic liquids or nanoparticles, is a cornerstone of green chemistry. tandfonline.comacs.org These catalysts can be easily separated from the reaction mixture and reused multiple times, lowering costs and environmental impact. tandfonline.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Pyrimidine Derivatives

ParameterTraditional MethodsEmerging Sustainable Methods
ApproachStepwise synthesisOne-pot, multicomponent reactions (MCRs) tandfonline.com
SolventsOften uses toxic, volatile organic solvents rasayanjournal.co.inSolvent-free, ionic liquids, or water tandfonline.comacs.orgresearchgate.net
CatalystsOften stoichiometric, non-recyclable reagentsRecyclable catalysts (e.g., ionic liquids, nanoparticles) or catalyst-free tandfonline.comacs.org
EnergyOften requires prolonged heating (harsh conditions) hilarispublisher.comMicrowave or ultrasound irradiation, mechanochemistry (ball milling) rasayanjournal.co.innih.gov
EfficiencyLower yields, multiple intermediate isolation stepsHigher yields, shorter reaction times, high atom economy tandfonline.comacs.org
WasteSignificant byproduct and solvent wasteMinimal waste, environmentally benign byproducts (e.g., H₂O, H₂) rasayanjournal.co.inacs.org

The application of these green principles to the synthesis of 2-anilinopyrimidine-5-carbaldehyde (B600022) and its derivatives will be crucial for producing these valuable compounds in a more economical and ecologically responsible manner.

Exploration of Undiscovered Biological Targets and Pathways

The 2-anilinopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known primarily for its ability to inhibit a wide range of protein kinases by competing with ATP in the enzyme's binding pocket. nih.govmdpi.com While significant research has focused on established cancer-related targets, the full biological activity spectrum of these compounds remains an active area of investigation.

Known and Investigated Targets: Derivatives of the 2-anilinopyrimidine core have been successfully designed to target several key kinases involved in cancer progression:

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a hallmark of many cancers, making it a major therapeutic target. nih.govnih.gov Numerous 2-anilinopyrimidine derivatives have been developed as EGFR inhibitors. nih.govgoogle.com

Vascular Endothelial Growth Factor Receptor (VEGFR): As a key regulator of angiogenesis (the formation of new blood vessels), VEGFR-2 is a critical target for halting tumor growth. nih.govrsc.orgbioworld.com

Other Kinases: The versatility of the scaffold has led to the discovery of inhibitors for other important kinases, including Aurora kinases, c-Src, and Focal Adhesion Kinase (FAK). nih.govnih.govnih.gov

Future Research Directions: The future lies in moving beyond these well-trodden paths. The aldehyde group on this compound provides a reactive handle for creating diverse chemical libraries, which can be screened against a broader range of biological targets.

Kinome-Wide Profiling: High-throughput screening of derivatives against the entire human kinome can uncover unexpected "off-target" activities that could be therapeutically beneficial. acs.org This can reveal novel targets and help in designing more selective inhibitors.

Non-Kinase Targets: The pyrimidine ring is a versatile pharmacophore present in numerous bioactive molecules that target non-kinase enzymes and receptors. researchgate.net For instance, pyrimidine hybrids have been investigated as inhibitors of dihydrofolate reductase (DHFR) and lactate (B86563) dehydrogenase A (hLDHA). nih.govnih.gov Studies on anilinopyrimidine fungicides in Botrytis cinerea suggest that their mode of action is linked to mitochondrial function, a complex area that is also critical in human diseases like cancer. frontiersin.org

Epigenetic Targets: There is growing interest in targeting enzymes involved in epigenetic regulation. The structural features of 2-anilinopyrimidine derivatives could be adapted to inhibit histone deacetylases (HDACs) or methyltransferases.

Table 2: Investigated and Potential Biological Targets for 2-Anilinopyrimidine Derivatives

Target ClassSpecific Target ExamplesTherapeutic AreaStatus
Protein KinasesEGFR, HER2 nih.govmdpi.comCancerWell-Established
VEGFR-2, c-Met nih.govnih.govCancer (Anti-angiogenesis)Well-Established
Aurora Kinase, Polo-like Kinase 1 (PLK1), c-Src nih.govnih.govCancer (Cell Cycle)Investigational
TANK-binding kinase 1 (TBK1) cas.orgInflammation, CancerEmerging
Non-Kinase EnzymesDihydrofolate reductase (DHFR) nih.govInfectious Disease, CancerExploratory
Lactate Dehydrogenase A (hLDHA) nih.govCancer (Metabolism)Exploratory
Ion ChannelsNav1.2 Voltage-Gated Sodium Channel nih.govEpilepsyExploratory
Cellular ProcessesMitochondrial Function frontiersin.orgFungal Disease, CancerHypothesized

Design of Next-Generation Multi-Targeting Therapeutics

Complex diseases like cancer rarely rely on a single signaling pathway. mdpi.com Consequently, drugs that inhibit a single target can be less effective and more susceptible to the development of resistance. This has led to a paradigm shift towards designing multi-target-directed ligands (MTDLs)—single molecules engineered to modulate multiple biological targets simultaneously. mdpi.commdpi.com

The 2-anilinopyrimidine scaffold is exceptionally well-suited for this strategy. Its modular nature allows for chemical modifications at different positions to achieve a desired polypharmacology profile.

Strategies for Multi-Target Design:

Scaffold Merging: This involves creating hybrid molecules by combining the pharmacophores of two different drug classes. For example, researchers have designed pyrimidine-quinolone hybrids to inhibit hLDHA and pyrazole-clubbed pyrimidines as antibacterial agents. nih.govnih.gov

Privileged Structure Optimization: Starting with the 2-anilinopyrimidine core, which is known to bind to the ATP pocket of kinases, chemists can fine-tune substituents to achieve inhibitory activity against a specific combination of kinases. Several research groups have successfully developed dual inhibitors based on this scaffold.

Examples of Multi-Target 2-Anilinopyrimidine Derivatives:

Dual c-Met/VEGFR-2 Inhibitors: By interrupting both tumor cell proliferation (via c-Met) and angiogenesis (via VEGFR-2), these compounds may offer a superior anticancer effect. nih.govnih.gov

Dual Aurora A/VEGF-R Inhibitors: A "cut and glue" strategy, where known pharmacophores were reassembled, led to the creation of molecules that inhibit both a cell-cycle kinase (Aurora A) and angiogenesis-related kinases (VEGF-R). nih.govresearchgate.net

Broad-Spectrum Kinase Inhibitors: Some derivatives have shown potent inhibitory activity against a panel of kinases including EGFR, HER2, VEGFR2, and CDK2, demonstrating the potential for broad-spectrum anticancer agents. mdpi.commdpi.com

The future in this area involves a more rational design process, leveraging structural biology and computational modeling to precisely tailor the selectivity profile of these MTDLs for optimal therapeutic benefit and minimal side effects.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Applications in the Drug Discovery Pipeline:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and prioritize novel biological targets, such as the kinase TBK1, for which 2-anilinopyrimidine derivatives could be developed. cas.org

Hit Generation and Virtual Screening: ML models can be trained on existing data to predict the activity of virtual compounds. This allows for the rapid screening of millions of potential derivatives of this compound against a target of interest, identifying the most promising candidates for synthesis. nih.gov

De Novo Drug Design: Generative AI models, akin to those that create images or text, can design entirely new molecules from scratch. medium.comresearchgate.net These models can be trained on the principles of chemistry and pharmacology to generate novel 2-anilinopyrimidine derivatives with optimized properties, such as high potency, selectivity, and good pharmacokinetics, while maintaining synthetic feasibility. researchgate.netnih.gov For example, a generative model was used to design novel pyrrolo[2,3-d]pyrimidine derivatives (a related scaffold) as potent TBK1 inhibitors. nih.gov

Property Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule before it is synthesized, saving significant time and resources. cas.org This allows chemists to focus on candidates with a higher probability of success in later clinical stages.

Table 3: Role of AI/ML in the Development of this compound Derivatives

Discovery PhaseAI/ML ApplicationSpecific Task
Early DiscoveryNetwork Pharmacology / Data MiningIdentify and validate novel kinase or non-kinase targets for the scaffold. cas.org
Hit IdentificationQuantitative Structure-Activity Relationship (QSAR) / ML ModelsPredict the biological activity of a virtual library of derivatives. cas.orgnih.gov
Generative Adversarial Networks (GANs) / TransformersDesign novel, synthesizable molecules with desired target activity (de novo design). researchgate.netnih.gov
Lead OptimizationPredictive ADMET ModelsForecast pharmacokinetic and toxicity profiles to prioritize candidates. cas.org
Multi-Objective OptimizationSimultaneously optimize for potency, selectivity, and drug-like properties. researchgate.net
PreclinicalStructure Prediction (e.g., AlphaFold)Predict the 3D structure of a target protein to guide structure-based drug design. technologynetworks.com

By combining the predictive power of AI with the synthetic versatility of the this compound scaffold, researchers can explore chemical space more efficiently, accelerating the journey from a promising compound to a life-saving therapeutic.

Q & A

Basic: What are the most effective synthetic routes for 2-anilinopyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound typically involves condensation reactions between pyrimidine precursors and aniline derivatives. A common approach is to functionalize pyrimidine-5-carbaldehyde intermediates with aniline under controlled pH and temperature. For example:

  • Step 1 : Start with 5-formylpyrimidine derivatives (e.g., 5-chloropyrimidine-5-carbaldehyde) and substitute the halogen with an aniline group via nucleophilic aromatic substitution.
  • Step 2 : Optimize reaction conditions using polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C, with catalytic bases like K₂CO₃ to enhance nucleophilicity .
  • Purity Control : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aldehyde proton signals at δ 9.8–10.2 ppm and aromatic protons in δ 7.0–8.5 ppm. Aniline NH₂ protons may appear as broad singlets (~δ 5.5 ppm) .
    • ¹³C NMR : Confirm the aldehyde carbonyl at δ 190–200 ppm and pyrimidine carbons at δ 150–160 ppm .
  • IR Spectroscopy : Detect C=O stretch (1690–1710 cm⁻¹) and NH stretches (3300–3500 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can crystallographic data resolve ambiguities in the structural determination of this compound derivatives?

X-ray crystallography is indispensable for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • SHELX Refinement : Use SHELXL for high-resolution refinement, particularly for small molecules. Key parameters include R-factor (<5%), and thermal displacement ellipsoids to validate atomic positions .
  • Case Study : If NMR data conflicts with crystallographic results (e.g., unexpected tautomerism), prioritize the crystal structure due to its direct spatial resolution. Cross-validate with DFT calculations for electronic structure insights .

Advanced: How should researchers address contradictions in biological activity data for this compound analogs?

Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., antioxidant assays using DPPH or FRAP methods) .
  • Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity) before biological testing .
  • Structure-Activity Relationships (SAR) : Compare analogs (e.g., 2-amino-4-methylpyrimidine-5-carboxylic acid) to isolate functional group contributions .

Advanced: What computational methods are recommended for predicting the reactivity of this compound in nucleophilic additions?

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for nucleophilic attack (e.g., aldehyde vs. pyrimidine ring) .
  • Docking Studies : For drug design, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the aniline and aldehyde groups .

Basic: How can researchers ensure safe handling and storage of this compound?

  • Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .
  • Safety Protocols : Use fume hoods for synthesis and wear nitrile gloves; the compound may irritate skin and mucous membranes .

Advanced: What strategies are effective for derivatizing this compound into bioactive scaffolds?

  • Schiff Base Formation : React with primary amines (e.g., hydrazines) to form imines, useful in antimicrobial or anticancer agents .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions to introduce aryl groups at the pyrimidine C4 position, enhancing π-stacking in kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Anilinopyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Anilinopyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.